molecular formula C9H17ClN2O2 B148714 PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- CAS No. 131028-05-2

PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-

Cat. No.: B148714
CAS No.: 131028-05-2
M. Wt: 220.69 g/mol
InChI Key: SOJQBFRTHCUJMK-UHFFFAOYSA-N
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Description

PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- typically involves the reaction of 2-methoxyethylamine with piperazine, followed by chlorination. The reaction conditions often include the use of solvents like acetone or dichloromethane, and the process may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions include substituted piperazine derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJQBFRTHCUJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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